

Preclinical Safety of Lacto-N-triose II: A Comparative Guide

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Compound of Interest

Compound Name: *Lacto-N-triose II*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety profile of **Lacto-N-triose II** (LNT-II), a key human milk oligosaccharide (HMO), with other commercially available HMOs. The information presented is based on published experimental data to assist researchers and drug development professionals in evaluating the safety of LNT-II for its potential applications in infant formula, functional foods, and therapeutics.

Executive Summary

Lacto-N-triose II has been demonstrated to be non-genotoxic in a battery of in vitro assays.^[1] A 90-day subchronic oral toxicity study in juvenile rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 5,000 mg/kg body weight/day, the highest dose tested.^[1] These findings support the safe use of LNT-II in formulas for young children and as a food ingredient.^[1] When compared to other human milk oligosaccharides such as 2'-fucosyllactose (2'-FL), Lacto-N-neotetraose (LNnT), and Lacto-N-tetraose (LNT), LNT-II exhibits a comparable safety profile in terms of genotoxicity and subchronic toxicity. However, a notable data gap exists in the public domain regarding specific developmental and reproductive toxicity (DART) studies for LNT-II.

Comparative Safety Data

The following tables summarize the key quantitative data from preclinical safety studies on LNT-II and other relevant HMOs.

Table 1: Genotoxicity Studies

Test Substance	Bacterial Reverse Mutation Assay (Ames Test)	In Vitro Mammalian Cell Micronucleus Test	Conclusion
Lacto-N-triose II (LNT-II)	Non-mutagenic[1]	Non-clastogenic/aneugenic [1]	Non-genotoxic[1]
2'-Fucosyllactose (2'-FL)	Non-mutagenic[1]	Non-clastogenic/aneugenic	Non-genotoxic[1]
Lacto-N-neotetraose (LNnT)	Non-mutagenic[2]	Non-clastogenic/aneugenic	Non-genotoxic[2]
Lacto-N-tetraose (LNT)	Non-mutagenic[3][4]	Non-clastogenic/aneugenic [3][4]	Non-genotoxic[3][4]

Table 2: Subchronic Oral Toxicity Studies (90-Day in Rats)

Test Substance	Species/Strain	Dose Levels (mg/kg bw/day)	NOAEL (mg/kg bw/day)	Key Findings
Lacto-N-triose II (LNT-II)	Juvenile Sprague-Dawley[1]	0, 1500, 2500, 5000[1]	5000[1]	No compound-related adverse effects observed. [1]
2'-Fucosyllactose (2'-FL)	Juvenile Wistar[1]	0, 2000, 5000, 6000	5000[1]	No adverse effects associated with administration.[1]
Lacto-N-neotetraose (LNnT)	Juvenile Rats[2]	0, 1000, 2500, 5000[2]	5000[2]	No adverse effects associated with administration.[2]
Lacto-N-tetraose (LNT)	Neonatal Sprague-Dawley[4][5]	0, 1000, 2500, 4000[4][5]	4000[4][5]	No compound-related adverse effects observed. [4][5]
HMO Mixture (2'-FL, 3-FL, LNT, 3'-SL, 6'-SL)	Rats	10% in diet	5,670 (males), 6,970 (females)	No adverse effects induced.

Experimental Protocols

Genotoxicity Assays

The genotoxicity of LNT-II was assessed using a standard battery of in vitro tests, consistent with international guidelines (e.g., OECD Test Guidelines).

- **Bacterial Reverse Mutation Assay (Ames Test):** This test evaluates the potential of a substance to induce gene mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*. The assay is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.

- **In Vitro Mammalian Cell Micronucleus Test:** This assay assesses the potential of a substance to induce chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in cultured mammalian cells (e.g., human peripheral blood lymphocytes or Chinese hamster ovary cells). The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division, is the primary endpoint.

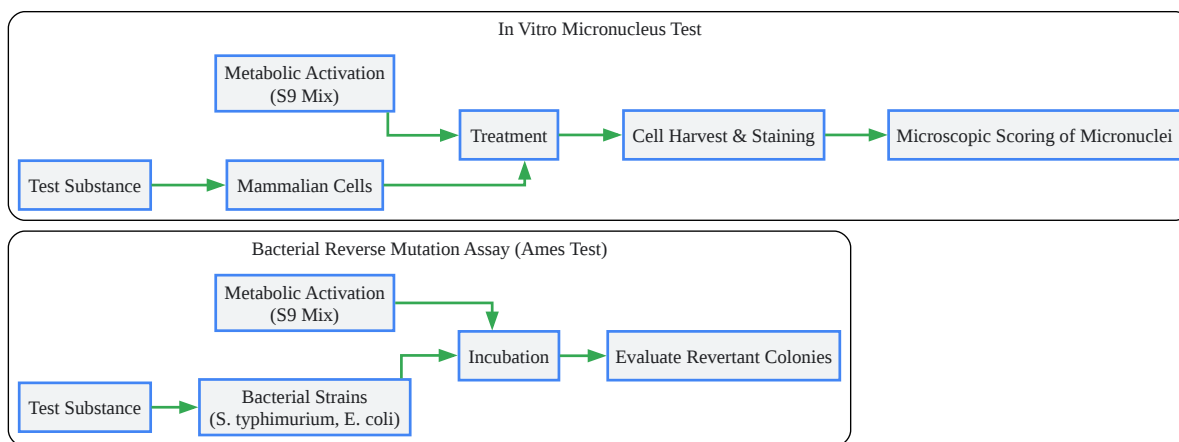
Subchronic Oral Toxicity Study (90-Day Rodent Study)

The subchronic toxicity of LNT-II was evaluated in a 90-day study in juvenile Sprague-Dawley rats, following a protocol similar to OECD Test Guideline 408.

- **Animals:** Juvenile Sprague-Dawley rats were used.
- **Administration:** LNT-II was administered daily via oral gavage.
- **Dose Groups:** At least three dose levels and a concurrent vehicle control group were included. For LNT-II, the doses were 1500, 2500, and 5000 mg/kg bw/day.^[1]
- **Duration:** The study duration was 90 days, followed by a 4-week treatment-free recovery period for the control and high-dose groups.^[1]
- **Parameters Monitored:** Clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), organ weights, and gross and microscopic pathology were evaluated.

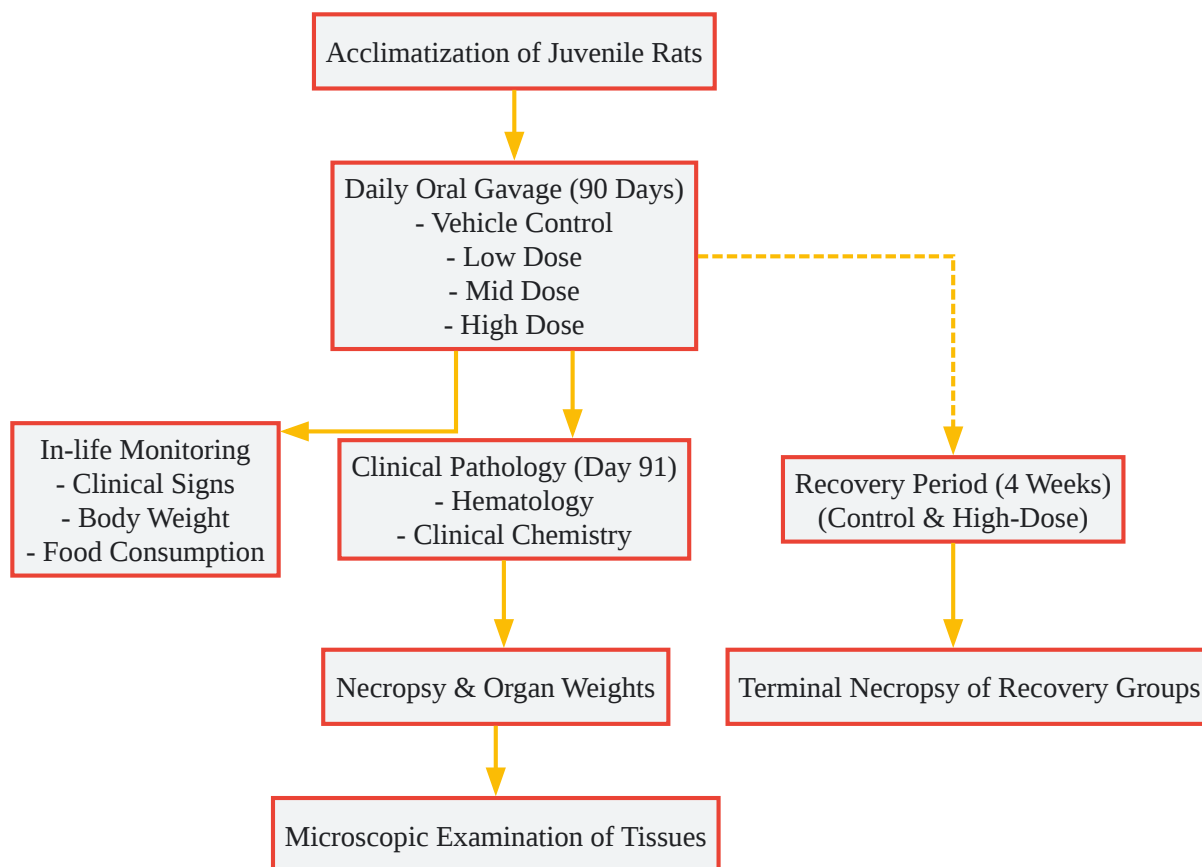
Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the preclinical safety evaluation studies.



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Caption: Workflow for in vitro genotoxicity testing.

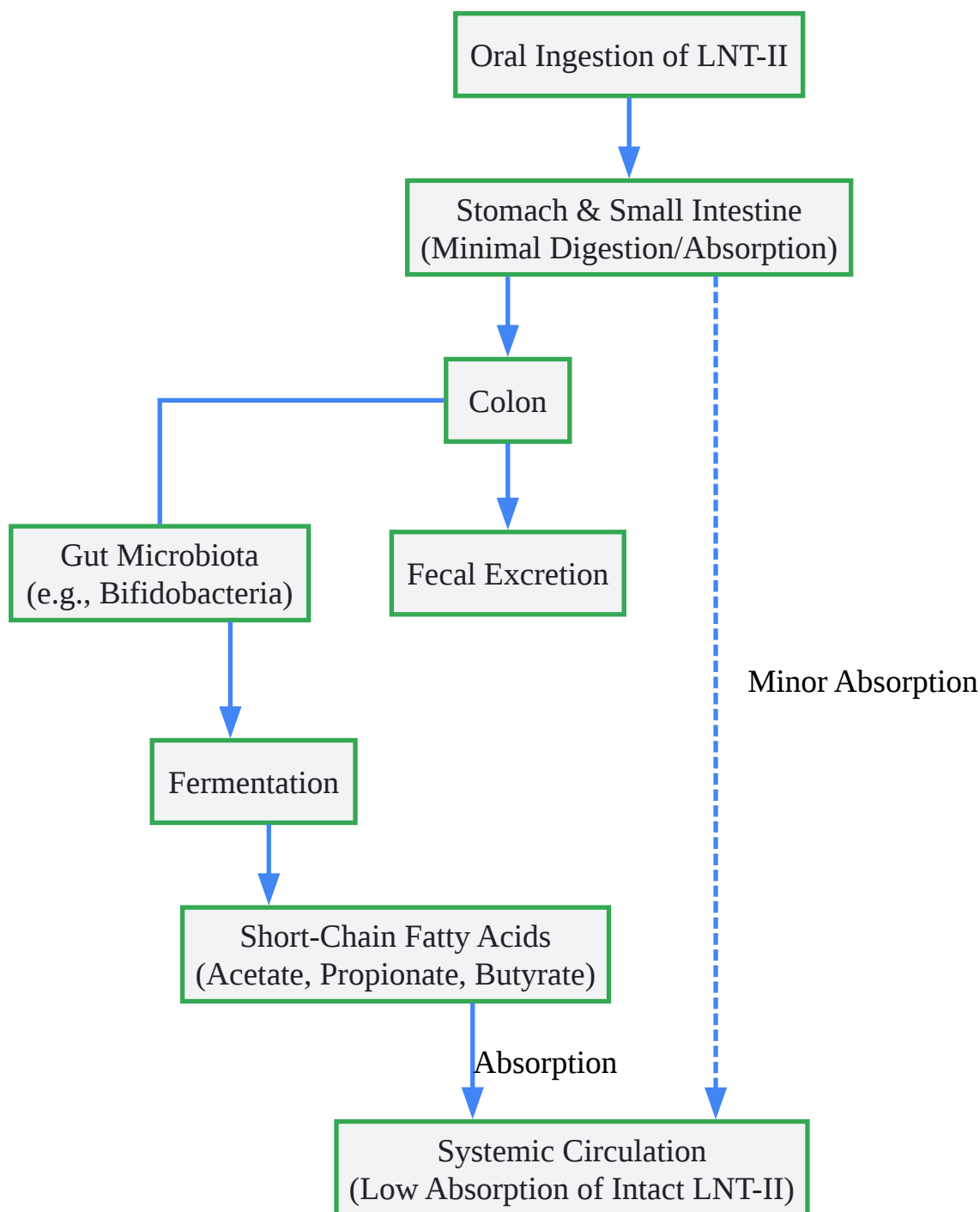


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Caption: Workflow for a 90-day subchronic oral toxicity study.

Signaling Pathways and Metabolism

Human milk oligosaccharides, including LNT-II, are generally not digested in the upper gastrointestinal tract. They reach the colon intact, where they are fermented by the gut microbiota, particularly bifidobacteria. This fermentation process leads to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are known to have various health benefits. The systemic absorption of intact HMOs is generally low.



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Caption: Simplified metabolic pathway of LNT-II in humans.

Conclusion and Future Directions

The available preclinical data strongly support the safety of **Lacto-N-triose II** for its intended uses in food and nutritional products. Its non-genotoxic nature and high NOAEL in a 90-day toxicity study are consistent with the safety profiles of other well-studied HMOs. A key area for future research would be the conduct of a dedicated developmental and reproductive toxicity (DART) study for LNT-II to provide a more complete safety assessment and further align its data package with that of other established food ingredients. Such a study, following international guidelines (e.g., OECD 414, 421, or 443), would provide crucial information on potential effects on fertility, embryonic development, and offspring development.

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References

- 1. Pre-clinical safety evaluation of the synthetic human milk, nature-identical, oligosaccharide 2'-O-Fucosyllactose (2'FL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical safety assessment of the synthetic human milk, nature-identical, oligosaccharide Lacto-N-neotetraose (LNnT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. frieslandcampina institute.com [frieslandcampina institute.com]
- 5. Preclinical safety evaluation of the human-identical milk oligosaccharide lacto-N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
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